molecular formula C21H22N2O4 B2528480 1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097859-41-9

1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

Cat. No.: B2528480
CAS No.: 2097859-41-9
M. Wt: 366.417
InChI Key: DZYAKMZYLYUDKW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a furan ring, and a hydroxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with 2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}urea: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is unique due to the presence of the ethoxy group and the furan ring, which confer specific chemical properties and potential biological activities. The combination of these functional groups may result in distinct reactivity and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-26-18-11-9-17(10-12-18)23-21(25)22-14-19(24)15-5-7-16(8-6-15)20-4-3-13-27-20/h3-13,19,24H,2,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYAKMZYLYUDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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